molecular formula C10H22N2 B2917848 Dimethyl[3-(piperidin-4-yl)propyl]amine CAS No. 42270-35-9

Dimethyl[3-(piperidin-4-yl)propyl]amine

Cat. No.: B2917848
CAS No.: 42270-35-9
M. Wt: 170.3
InChI Key: PQBXNISKCYCRRG-UHFFFAOYSA-N
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Description

Dimethyl[3-(piperidin-4-yl)propyl]amine is an organic compound with the molecular formula C10H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl[3-(piperidin-4-yl)propyl]amine can be synthesized through several methods. One common approach involves the reaction of piperidine with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl[3-(piperidin-4-yl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl[3-(piperidin-4-yl)propyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl[3-(piperidin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Dimethyl[3-(piperidin-4-yl)propyl]amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with a dimethylamine group makes it a versatile compound for various applications .

Biological Activity

Dimethyl[3-(piperidin-4-yl)propyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring that is substituted with a dimethylamino group. This structural configuration allows it to interact with various biological targets, contributing to its diverse pharmacological effects.

Biological Activities

1. Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of specific bacterial strains and viruses, making it a candidate for further exploration in infectious disease treatment .

2. Neuropharmacological Effects

The compound has shown promise as an antagonist of histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system (CNS). H3 receptor antagonists can enhance the release of neurotransmitters such as histamine, dopamine, and serotonin, potentially benefiting conditions like narcolepsy and cognitive impairments .

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes. The interaction with H3 receptors modulates neurotransmitter levels, while its antimicrobial properties may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Antileukemic Activity
    A study explored the synthesis of various derivatives of piperidine compounds, including those related to this compound. The most active derivative demonstrated significant antiproliferative effects against human leukemia cells (K562 and Reh), suggesting that modifications to the piperidine structure can enhance anticancer activity .
  • CNS Effects
    In vivo studies have indicated that compounds similar to this compound can alter neurotransmitter concentrations in the brain, demonstrating potential therapeutic effects in models of neurological disorders .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Antiviral, NeuropharmacologicalH3 receptor antagonist
N,N-DimethylpiperidineCNS depressantGABAergic modulation
4-HydroxypiperidineAnticancerPKB inhibition

Properties

IUPAC Name

N,N-dimethyl-3-piperidin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBXNISKCYCRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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